5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride
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Description
Synthesis Analysis
Several methods have been developed for synthesizing related pyrido[2,3-d]pyrimidine derivatives. One approach involves heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH. Acylation with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH₂ group (e.g., PhCH₂) is present in the amide moiety, cyclization can also yield pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, reaction with carboxylic acid chlorides followed by base treatment affords pyrimidino[4,5-d][1,3]oxazines .
Scientific Research Applications
- This compound has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Molecular Modeling : Docking studies reveal that the compound interacts favorably with specific amino acids (Arg184 and Lys179) in the binding pocket, suggesting potential as an anticancer agent .
- The compound demonstrates significant antioxidant activity, as evidenced by its behavior toward hydrazine hydrate, leading to the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
- The compound serves as a key precursor for novel heterocyclic compounds. Its reaction with ethyl cyanoacetate yields 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
- Researchers have investigated hydrogen bonding interactions involving this compound. Notably, it forms hydrogen bonds with specific amino acids, contributing to its stability and binding affinity .
- The compound’s biological activity extends beyond cancer cells. It also exhibits potent effects against African green monkey kidney epithelial cells (VERO) and shows promise as an antitumor agent .
- Structure-Activity Relationship : Compound 14 demonstrates superior ABTS radical scavenging activity compared to others .
- Researchers have assessed the compound’s impact on cell viability across different cell lines. Notably, compounds 16 and 22 exhibit strong effects against HepG2 cells, while 16, 22, and 25 show potency against WI-38 cells .
- Specificity : Compound 16 and 22 are particularly effective against VERO cells, while 7, 14, 15, 16, and 22 exhibit strong activity against MCF-7 cells .
Anticancer Properties
Antioxidant Activity
Heterocyclic Synthesis
Hydrogen Bonding Studies
Biological Evaluation
Cytotoxicity and Cell Viability
properties
IUPAC Name |
5-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-7-9-12(20-10(7)11(14)17)15-6-16(13(9)18)5-8-3-2-4-19-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMHXWOORCWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3CCCO3)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride |
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